molecular formula C13H8Cl2F2N2O B11957320 1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea CAS No. 76393-50-5

1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea

Cat. No.: B11957320
CAS No.: 76393-50-5
M. Wt: 317.11 g/mol
InChI Key: AEWILDNOSJPELU-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea is a urea derivative featuring two distinct aryl substituents: a 2,5-dichlorophenyl group and a 2,4-difluorophenyl group. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The presence of halogens (Cl and F) at specific positions on the phenyl rings may influence its physicochemical properties, such as lipophilicity and polarity, and modulate interactions with biological targets.

Properties

CAS No.

76393-50-5

Molecular Formula

C13H8Cl2F2N2O

Molecular Weight

317.11 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2,4-difluorophenyl)urea

InChI

InChI=1S/C13H8Cl2F2N2O/c14-7-1-3-9(15)12(5-7)19-13(20)18-11-4-2-8(16)6-10(11)17/h1-6H,(H2,18,19,20)

InChI Key

AEWILDNOSJPELU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea typically involves the reaction of 2,5-dichloroaniline with 2,4-difluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts or additives might be used to enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets:

  • Anticancer Activity : Studies have shown that similar urea derivatives exhibit inhibitory effects on cancer cell lines. The compound's ability to modulate signaling pathways involved in cancer proliferation makes it a candidate for further research in anticancer drug development .
  • Enzyme Inhibition : This compound has been explored for its ability to inhibit specific enzymes such as aldose reductase, which is implicated in diabetic complications. The inhibition of this enzyme can help manage diabetic neuropathy and cataracts .

Agricultural Applications

In agricultural sciences, the compound has been noted for its role as a pesticide:

  • Insecticidal Properties : Analogous compounds have been used as insect growth regulators (IGRs), affecting the development and reproduction of pests without harming beneficial insects. The structural characteristics of this compound suggest it may possess similar properties .
  • Herbicide Development : Research indicates that urea derivatives can be effective herbicides by inhibiting specific plant growth processes. This application is crucial for developing sustainable agricultural practices .

Case Study 1: Anticancer Research

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of phenylureas showed promising results against various cancer cell lines. The researchers highlighted the importance of substituents on the phenyl rings in enhancing biological activity. The findings suggest that further modifications on the urea scaffold could lead to more potent anticancer agents .

Case Study 2: Insect Growth Regulation

Research conducted on similar compounds revealed their effectiveness as insect growth regulators in controlling pest populations in crops. These studies emphasized the reduced environmental impact compared to traditional pesticides and highlighted the potential for developing new formulations based on structural analogs like this compound .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of dichloro and difluoro substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea* C₁₃H₈Cl₂F₂N₂O ~317 (calculated) 2,5-Cl₂C₆H₃; 2,4-F₂C₆H₃
TGI-076 C₁₈H₁₀Cl₄N₆OS 500.19 Thiazole-triazole core; 2,4-Cl₂C₆H₃
1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea C₁₅H₁₅ClN₂O 274.75 3-ClC₆H₄; 3,5-(CH₃)₂C₆H₃
1-(2,4-difluorophenyl)-3-(pyrazol-5-yl)urea C₁₁H₁₁F₂N₅O 283.23 (calculated) 2,4-F₂C₆H₃; 1,3-dimethylpyrazole

*Note: Target compound’s molecular weight is estimated based on formula.

Physicochemical Properties

Halogenation significantly impacts properties like logP (lipophilicity) and polar surface area (PSA):

  • Compound : LogP = 4.69, reflecting high lipophilicity due to methyl groups .
  • Compounds : Pyrazole-containing derivatives (e.g., CAS 690626-57-4) may exhibit lower logP (~3.5–4.0) due to heterocyclic polarity .

Table 2: Key Physicochemical Parameters

Compound logP PSA (Ų) Halogen Substituents
Target Compound* ~5.2 ~50 2 Cl, 2 F
TGI-076 N/A N/A 4 Cl
1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)urea 4.69 44.62 1 Cl
1-(2,4-difluorophenyl)-3-(pyrazol-5-yl)urea ~3.8 ~70 2 F

*Estimated based on substituent contributions.

Biological Activity

1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea is a synthetic organic compound classified under urea derivatives. Its unique structural characteristics, including dichloro and difluoro substituents, suggest potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • CAS Number : 76393-50-5
  • Molecular Formula : C13H8Cl2F2N2O
  • Molecular Weight : 317.11 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with 2,4-difluorophenyl isocyanate in an inert solvent like dichloromethane under controlled conditions. This method allows for the formation of the urea linkage through a nucleophilic attack by the amine group on the isocyanate.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.63
Compound BU-9370.48
DoxorubicinMCF-71.93

These findings indicate that modifications in the structure can enhance biological potency. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings has been linked to increased activity against cancer cells .

The mechanisms underlying the biological activity of this compound may include:

  • Induction of Apoptosis : Flow cytometry assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through caspase activation .
  • Cell Cycle Arrest : Studies indicate that these compounds can arrest cell proliferation at specific phases of the cell cycle, particularly in the G1 phase .

Study on Cytotoxic Activity

A study evaluated various urea derivatives for their cytotoxic effects against human leukemia and breast cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. For example, a derivative with a similar structure demonstrated an IC50 value of 0.12 µM against MCF-7 cells .

Structure-Activity Relationship (SAR)

Research into SAR has revealed that variations in substituents can drastically alter biological activity. For instance, replacing halogen atoms with other functional groups often resulted in decreased antiproliferative activities . This emphasizes the importance of careful design in developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,5-Dichlorophenyl)-3-(2,4-difluorophenyl)urea, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. For example, chlorinated and fluorinated phenylamines are reacted with isocyanates or carbamoylating agents (e.g., triphosgene) to form the urea backbone. Reaction conditions (temperature, solvent polarity, and catalyst use) are optimized via iterative testing. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • FT-IR to identify urea carbonyl stretching (~1640–1680 cm⁻¹) and aromatic C-Cl/F vibrations.
  • X-ray crystallography to resolve solid-state conformation and intermolecular interactions (e.g., hydrogen bonding networks) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

  • Methodological Answer : Initial screens involve in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. Dose-response curves (IC₅₀ values) are generated, followed by molecular docking to predict binding modes. Parallel cytotoxicity assays (e.g., MTT on cell lines) rule out non-specific effects .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield and purity of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst concentration, reaction time). Response surface methodology (RSM) identifies optimal conditions by analyzing interactions between variables. This reduces experimental runs by 50% while maximizing yield and minimizing byproducts .

Q. What computational strategies elucidate reaction mechanisms and regioselectivity in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) map potential energy surfaces (PES) to identify transition states and intermediates. Solvent effects are modeled using the Conductor-like Screening Model (COSMO) . Quantum mechanical/molecular mechanical (QM/MM) simulations predict regioselectivity in electrophilic substitutions .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). A meta-analysis of published IC₅₀ values, paired with structural-activity relationship (SAR) studies , isolates critical substituents (e.g., chlorine vs. fluorine positioning). Re-testing under standardized protocols using cryo-EM or surface plasmon resonance (SPR) validates target engagement .

Q. What approaches analyze the compound’s solid-state stability and polymorphism?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Powder X-ray diffraction (PXRD) detects polymorphic forms, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Crystal structure predictions via Morphology Prediction Software (e.g., Mercury) guide crystallization solvent selection .

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